molecular formula C7H10N2O B1302792 2-(4-Oxopiperidin-1-yl)acetonitrile CAS No. 259180-65-9

2-(4-Oxopiperidin-1-yl)acetonitrile

Cat. No. B1302792
CAS RN: 259180-65-9
M. Wt: 138.17 g/mol
InChI Key: YTWDXILKGPTDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Oxopiperidin-1-yl)acetonitrile” consists of a piperidine ring with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen .


Physical And Chemical Properties Analysis

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a solid at room temperature. It has a predicted melting point of 67.92°C, a predicted boiling point of approximately 284.3°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.49 .

Scientific Research Applications

2-(4-Oxopiperidin-1-yl)acetonitrile: A Comprehensive Analysis

Proteomics Research: This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific applications in proteomics are not detailed in the search results, but it’s likely used in the analysis of protein interactions and structures.

Cancer Research: Phosphonate derivatives of 3,5-bis(arylidene)-4-piperidone series, which may include 2-(4-Oxopiperidin-1-yl)acetonitrile, have shown inhibitory properties against various human cancer cell lines, including rhabdomyosarcoma (RD), prostate cancer (PC3), colon cancer (HCT116), and breast cancer (MCF7) .

Drug Development: The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals such as Edoxaban, an anticoagulant used to prevent strokes .

Kinase Inhibition: It may also be involved in the design of kinase inhibitors, which are important in the treatment of cancers. Kinase inhibitors can target specific enzymes that regulate the growth and proliferation of cancer cells.

Biochemical Research: As a biochemical for research purposes, it is likely used in various biochemical assays and experiments to understand chemical reactions and processes within living organisms.

Analytical Chemistry: The compound’s properties may be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC to understand its structure and behavior under different conditions .

Future Directions

Piperidine derivatives, such as “2-(4-Oxopiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-oxopiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDXILKGPTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375414
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxopiperidin-1-yl)acetonitrile

CAS RN

259180-65-9
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 25.0 g of 4-piperidinone monohydrochloride monohydrate, 11.5 ml of chloroacetonitrile and 57.0 ml of diisopropylethylamine in 250 ml of tetrahydrofuran was refluxed for 10 hours. After the reaction, an insoluble matter was filtered off. The filtrate was added with saturated aqueous sodium hydrogencarbonate solution and extracted with a mixture of ethyl acetate and methanol (10:1). The extract was dried, and the solvent was evaporated to give brown crystals. The crystals were washed with a mixture of ethyl acetate and n-heptane to give 15.7 g of pale brown crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.